molecular formula C16H19NO3 B1625677 1-Amino-3-[4-(benzyloxy)phenoxy]-2-propanol CAS No. 29247-15-2

1-Amino-3-[4-(benzyloxy)phenoxy]-2-propanol

Cat. No.: B1625677
CAS No.: 29247-15-2
M. Wt: 273.33 g/mol
InChI Key: BUDGFVPYCANIRC-UHFFFAOYSA-N
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Description

1-Amino-3-[4-(benzyloxy)phenoxy]-2-propanol is an organic compound with the molecular formula C16H19NO3 It is characterized by the presence of an amino group, a benzyloxy group, and a phenoxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-[4-(benzyloxy)phenoxy]-2-propanol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable precursor, such as 3-chloro-1-[4-(benzyloxy)phenoxy]-2-propanol, is reacted with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-[4-(benzyloxy)phenoxy]-2-propanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The benzyloxy group can be reduced to a benzyl alcohol or further to a benzylamine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of benzyl alcohol or benzylamine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-Amino-3-[4-(benzyloxy)phenoxy]-2-propanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-[4-(benzyloxy)phenoxy]-2-propanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy and phenoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Amino-3-[4-(methoxy)phenoxy]-2-propanol: Similar structure but with a methoxy group instead of a benzyloxy group.

    1-Amino-3-[4-(ethoxy)phenoxy]-2-propanol: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness: 1-Amino-3-[4-(benzyloxy)phenoxy]-2-propanol is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group provides additional hydrophobic interactions and steric effects, which can be advantageous in certain applications compared to its methoxy or ethoxy analogs.

Properties

IUPAC Name

1-amino-3-(4-phenylmethoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c17-10-14(18)12-20-16-8-6-15(7-9-16)19-11-13-4-2-1-3-5-13/h1-9,14,18H,10-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDGFVPYCANIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476528
Record name 1-Amino-3-[4-(benzyloxy)phenoxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29247-15-2
Record name 1-Amino-3-[4-(benzyloxy)phenoxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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